

physical and chemical properties of 4-Fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluoro-2-nitrobenzaldehyde

Cat. No.: B1294362

[Get Quote](#)

An In-depth Technical Guide to 4-Fluoro-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Fluoro-2-nitrobenzaldehyde is a pivotal chemical intermediate in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Characterized by a benzene ring substituted with fluoro, nitro, and aldehyde functional groups, this compound offers a unique combination of reactivity and stability, making it an essential building block for complex organic molecules. The electron-withdrawing nature of the nitro group, coupled with the reactivity of the aldehyde and the potential for nucleophilic aromatic substitution enhanced by the fluorine atom, provides synthetic chemists with a versatile scaffold. This guide offers a comprehensive overview of the physical and chemical properties, spectral data, synthesis protocols, and key applications of **4-Fluoro-2-nitrobenzaldehyde**, with a focus on its role in drug discovery and the development of fluorescent probes.

Core Physical and Chemical Properties

4-Fluoro-2-nitrobenzaldehyde is a pale yellow crystalline solid at room temperature. Its core properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Citation(s)
CAS Number	2923-96-8	[1]
Molecular Formula	C ₇ H ₄ FNO ₃	[2]
Molecular Weight	169.11 g/mol	[1]
Appearance	Pale yellow to yellow crystalline powder	[3]
Melting Point	32-33 °C	[3]
Boiling Point	294.2 °C at 760 mmHg (Predicted)	[3]
Density	1.443 g/cm ³ (Predicted)	[3]
Solubility	Insoluble in water. Generally soluble in polar organic solvents such as DMSO, DMF, and chlorinated solvents.	
Storage Temperature	2-8°C, under inert gas (Nitrogen or Argon)	[3]

Spectroscopic Data

Spectroscopic analysis is critical for the identification and quality control of **4-Fluoro-2-nitrobenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H NMR and ¹³C NMR spectral data for **4-Fluoro-2-nitrobenzaldehyde** can be found in various chemical databases. These spectra are characterized by distinct signals for the aldehydic proton and the three aromatic protons, with coupling patterns influenced by the fluorine atom.

- ¹H NMR: The spectrum typically shows a singlet for the aldehyde proton (CHO) at high chemical shift (downfield), and complex multiplets in the aromatic region for the three ring protons.

- ^{13}C NMR: The spectrum will display seven distinct carbon signals, including the carbonyl carbon of the aldehyde group at a characteristic downfield shift. The carbon atoms attached to or near the fluorine and nitro groups will show shifts and coupling constants (J-coupling) typical for such substituted aromatic systems.[\[4\]](#)

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands are expected for the carbonyl (C=O) stretch of the aldehyde, the asymmetric and symmetric stretches of the nitro (NO_2) group, and the carbon-fluorine (C-F) bond.

Functional Group	Expected Wavenumber (cm^{-1})
Aldehyde C-H Stretch	~2850, ~2750
Aldehyde C=O Stretch	~1700
Aromatic C=C Stretch	~1600, ~1470
Asymmetric NO_2 Stretch	~1530
Symmetric NO_2 Stretch	~1350
C-F Stretch	~1250

Chemical Reactivity and Applications

The unique arrangement of functional groups in **4-Fluoro-2-nitrobenzaldehyde** dictates its chemical reactivity and makes it a valuable precursor in multi-step syntheses.

- Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can participate in a wide range of reactions, including reductive amination, Wittig reactions, and condensations (e.g., Knoevenagel, aldol).
- Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the ring towards electrophilic substitution but can be readily reduced to an amine (NH_2). This transformation is a key step in many synthetic pathways, providing a route to ortho-amino-substituted aromatic compounds.

- Fluoro Group: The fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (S_NAr), allowing for the introduction of various nucleophiles (e.g., amines, alkoxides) at the C4 position.

This trifunctional reactivity makes the compound a key intermediate in the synthesis of:

- Pharmaceuticals: It serves as a building block for complex heterocyclic scaffolds found in biologically active molecules, including kinase inhibitors for cancer therapy.^[4] The fluorine atom can enhance metabolic stability and bioavailability of the final drug product.^[5]
- Agrochemicals: It is used in the development of novel pesticides and herbicides.^[4]
- Fluorescent Probes: The core structure can be elaborated to create dyes and probes for biological imaging and sensing applications.^[4]

Experimental Protocols

Protocol: Synthesis via Halogen Exchange (Halex) Reaction

This protocol is adapted from established methods for the synthesis of fluoro-nitro-benzaldehydes from their corresponding chloro-precursors.

Materials:

- 4-Chloro-2-nitrobenzaldehyde
- Anhydrous Potassium Fluoride (KF)
- A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Sulfolane)
- Round-bottom flask with reflux condenser and magnetic stirrer
- Heating mantle
- Standard workup and extraction glassware

Procedure:

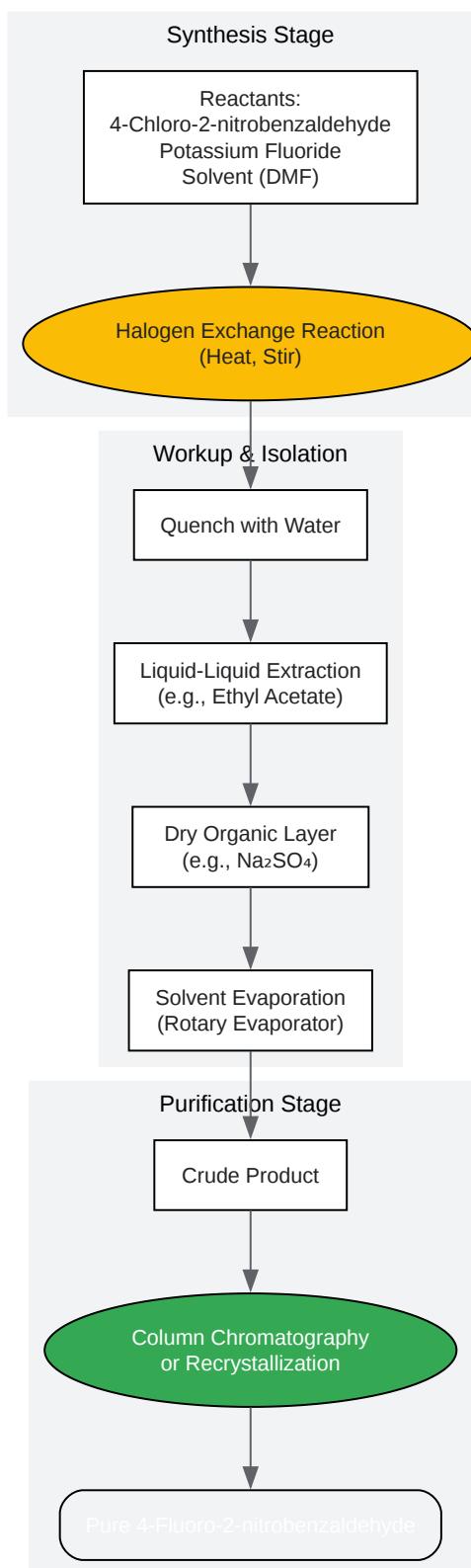
- In a dry round-bottom flask, suspend 4-chloro-2-nitrobenzaldehyde (1.0 eq) and anhydrous potassium fluoride (1.5-2.0 eq) in a polar aprotic solvent like DMF.[6]
- Heat the reaction mixture with vigorous stirring to a temperature between 100°C and 180°C. [6]
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- After completion, cool the mixture to room temperature and pour it into a beaker of cold water.
- Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude **4-Fluoro-2-nitrobenzaldehyde** by column chromatography on silica gel or recrystallization.

Protocol: Characterization by IR Spectroscopy

This protocol outlines the general steps for acquiring an IR spectrum, based on the method described by the NIST database.[7]

Materials:

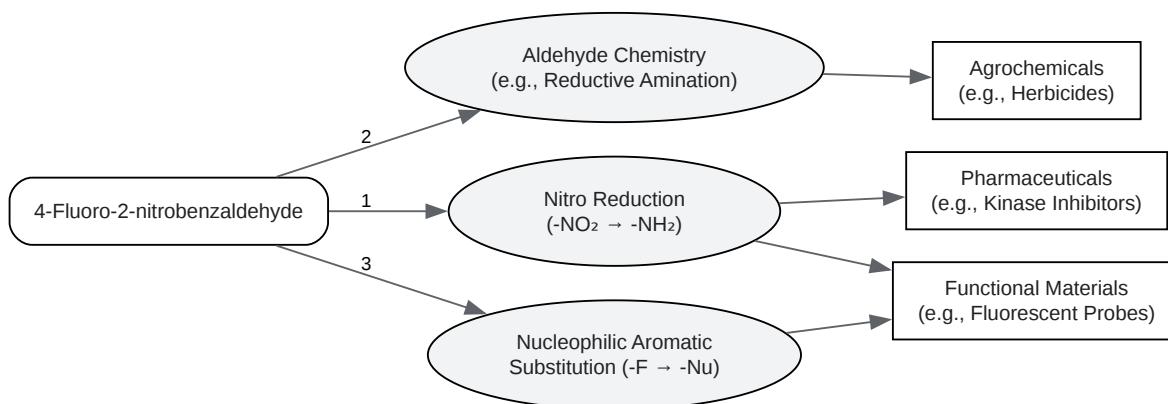
- **4-Fluoro-2-nitrobenzaldehyde** sample
- Infrared-grade solvent (e.g., Carbon Tetrachloride (CCl_4) or Carbon Disulfide (CS_2))
- FTIR spectrometer
- Sample cell (e.g., liquid cell with KBr windows)


Procedure:

- Prepare a solution of the sample in an appropriate IR-grade solvent (e.g., 10% solution in CCl_4).^[7]
- Calibrate the FTIR spectrometer by running a background spectrum with the pure solvent in the sample cell.
- Introduce the sample solution into the cell.
- Acquire the spectrum over the desired range (e.g., 4000-400 cm^{-1}).
- Process the spectrum to identify the key absorption peaks corresponding to the functional groups as listed in Section 3.2.

Mandatory Visualizations

Diagram: Synthetic Workflow

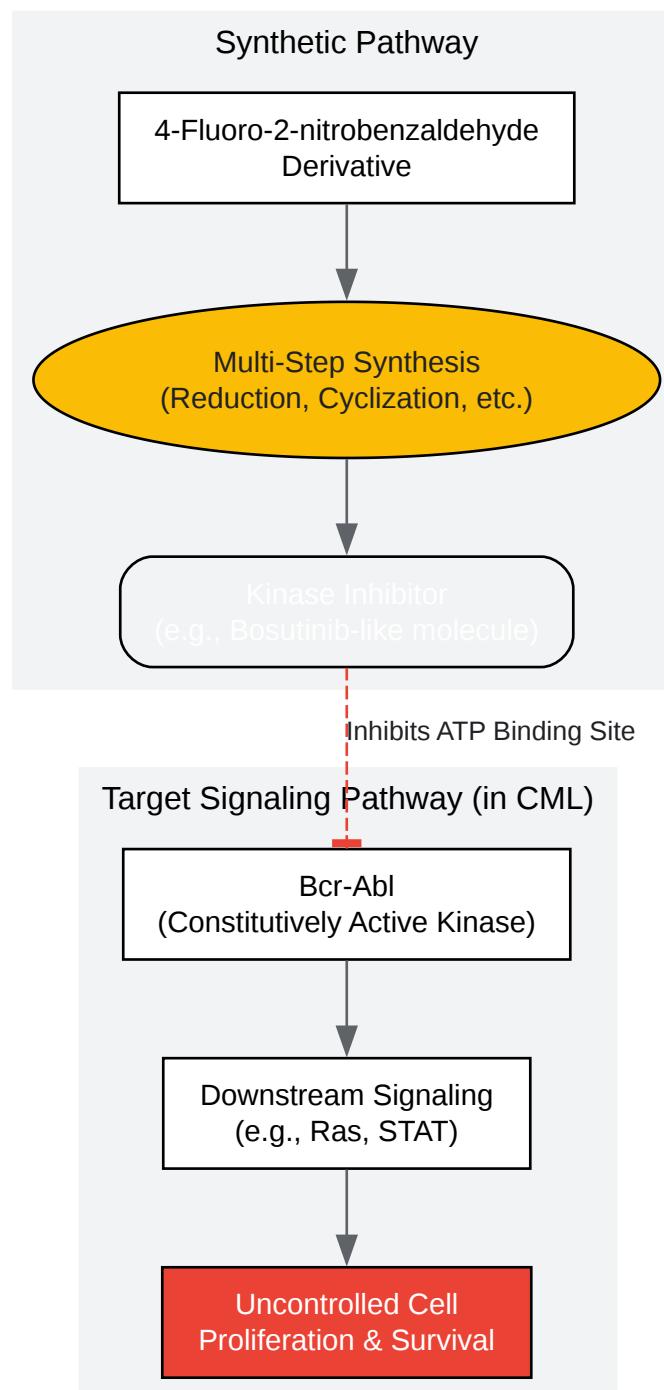

The following diagram illustrates a typical experimental workflow for the synthesis and purification of **4-Fluoro-2-nitrobenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis of **4-Fluoro-2-nitrobenzaldehyde**.

Diagram: Role as a Versatile Chemical Intermediate

This diagram illustrates the logical relationship of **4-Fluoro-2-nitrobenzaldehyde** as a starting material for various classes of high-value compounds.



[Click to download full resolution via product page](#)

Caption: Role of **4-Fluoro-2-nitrobenzaldehyde** as a key synthetic building block.

Diagram: Hypothetical Application in Drug Discovery

While multiple synthetic routes to the cancer drug Bosutinib exist, this diagram illustrates a hypothetical pathway where a derivative of **4-Fluoro-2-nitrobenzaldehyde** could serve as a precursor to a kinase inhibitor that targets the Bcr-Abl signaling pathway, similar to Bosutinib.

[Click to download full resolution via product page](#)

Caption: Hypothetical role in synthesizing a Bcr-Abl kinase inhibitor for CML therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Fluoro-2-nitrobenzaldehyde | C7H4FNO3 | CID 76226 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluoro-2-nitrobenzaldehyde [webbook.nist.gov]
- 3. lookchem.com [lookchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC
[pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Efficient Fluorescent Dyes for Incorporation into DNA Backbone and Biomolecule Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmacemica.com [derpharmacemica.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-Fluoro-2-nitrobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1294362#physical-and-chemical-properties-of-4-fluoro-2-nitrobenzaldehyde\]](https://www.benchchem.com/product/b1294362#physical-and-chemical-properties-of-4-fluoro-2-nitrobenzaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com